(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
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Overview
Description
(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C6H11ClF3N It is a hydrochloride salt of an amine, featuring a cyclopropylmethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropylmethyl group can influence its overall stability and reactivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality.
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the trifluoroethyl group.
Uniqueness
(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the combination of both cyclopropylmethyl and trifluoroethyl groups. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKRPICYNZZGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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